molecular formula C8H13NO B13015665 N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide

N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide

Cat. No.: B13015665
M. Wt: 139.19 g/mol
InChI Key: WUELZBNSIIGKTD-UHFFFAOYSA-N
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Description

N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide is a high-value chemical building block incorporating the bicyclo[1.1.1]pentane (BCP) motif, a three-dimensional scaffold of significant interest in modern medicinal chemistry. This acetamide derivative is designed for research and development, particularly in the synthesis of novel bioactive molecules. The BCP ring system is widely recognized as a versatile bioisostere, capable of effectively replacing para-substituted phenyl rings and aniline derivatives . This substitution strategy is a powerful tool for "escaping flatland" by increasing the saturation and three-dimensionality of drug candidates, which often leads to improved physicochemical properties . Incorporating the BCP motif can enhance key drug-like characteristics such as passive permeability and aqueous solubility, as demonstrated in the development of a potent γ-secretase inhibitor where the BCP analog showed excellent oral absorption . Furthermore, using BCP-based structures like bicyclo[1.1.1]pentylamines (BCPAs) can serve as valuable surrogates for anilines, potentially mitigating the formation of reactive metabolites associated with the parent aniline moiety and thereby improving metabolic stability . The compound serves as a critical synthetic intermediate for constructing more complex, 1,2-difunctionalized BCP architectures, which are sought-after as bioisosteres for ortho- and meta-substituted benzenes . As a research chemical, this compound provides medicinal chemists with a versatile handle to explore structure-activity relationships and optimize the overall drug-likeness of lead compounds. This product is intended for research applications only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-(1-bicyclo[1.1.1]pentanylmethyl)acetamide

InChI

InChI=1S/C8H13NO/c1-6(10)9-5-8-2-7(3-8)4-8/h7H,2-5H2,1H3,(H,9,10)

InChI Key

WUELZBNSIIGKTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC12CC(C1)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bridgehead positions.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide typically involves several methodologies, including photochemical reactions and flow chemistry techniques, which enhance efficiency and scalability. The compound is synthesized under inert atmospheres, such as argon, to minimize side reactions, using solvents like diethyl ether or dioxane to optimize solubility and reaction rates.

Key Physical Properties:

  • Molecular Formula: C₉H₁₃N
  • Molecular Weight: 139.21 g/mol
  • Structure: The bicyclic structure contributes to its unique three-dimensional conformation, influencing biological activity and pharmacokinetics.

Scientific Research Applications

This compound has several notable applications in scientific research:

Drug Design

The compound's bicyclic structure allows it to act as a bioisostere for phenyl rings in drug candidates. This substitution can enhance solubility, metabolic stability, and overall pharmacokinetic profiles of drugs. For instance, studies have shown that replacing aromatic rings with bicyclic counterparts can improve the efficacy of inhibitors targeting lipoprotein-associated phospholipase A2 (LpPLA2) without compromising potency .

Bioisosteric Replacement

This compound has been utilized as a bioisostere in the development of IDO1 inhibitors, which are significant in cancer therapy. The incorporation of this compound into existing drug frameworks has demonstrated improved metabolic stability and reduced off-target effects compared to traditional phenyl-containing compounds .

Pharmacokinetics

Research indicates that compounds featuring the bicyclo[1.1.1]pentane motif exhibit favorable pharmacokinetic properties, such as enhanced oral bioavailability and prolonged half-life in vivo. This is particularly relevant for drugs targeting complex diseases where sustained therapeutic levels are critical for efficacy .

Case Study 1: LpPLA2 Inhibitors

A study investigated the incorporation of this compound into LpPLA2 inhibitors, leading to compounds with maintained high potency while enhancing physicochemical properties such as solubility and metabolic stability . The binding mode was confirmed through X-ray crystallography, showcasing the structural advantages provided by the bicyclic moiety.

Case Study 2: IDO1 Inhibition

Another significant application was reported involving the development of IDO1 inhibitors utilizing this compound as a central scaffold. The modified compounds displayed excellent selectivity and potency while overcoming issues related to amide hydrolysis seen in previous phenyl-based inhibitors . This advancement highlights the compound's role in enhancing drug design through innovative structural modifications.

Mechanism of Action

The mechanism of action of N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide is not well-documented. its bioisosteric properties suggest that it can interact with molecular targets and pathways similarly to other bioisosteres. The compound’s three-dimensional structure can enhance binding affinity and selectivity for specific targets, potentially leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound of N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide, which serves as a core structure for various derivatives.

    Cubanes: Another class of highly strained carbocycles with unique three-dimensional frameworks.

    Higher Bicycloalkanes: Compounds with similar structural features but larger ring systems.

Uniqueness

This compound is unique due to its specific functionalization at the bridgehead positions, which can impart distinct physical and chemical properties. Its bioisosteric properties make it particularly valuable in drug discovery and materials science .

Biological Activity

N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug design and development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Overview of the Compound

This compound is characterized by its bicyclic structure, which offers unique physicochemical properties that can enhance drug-like characteristics. The compound's formula is C7H11NOC_7H_{11}NO, with a molecular weight of approximately 125.17 g/mol. Its structure is represented as follows:

Smiles CC(=O)NC12CC(C1)C2\text{Smiles }CC(=O)NC12CC(C1)C2

The bicyclo[1.1.1]pentane motif in this compound has been shown to improve metabolic stability and solubility compared to traditional phenyl-containing compounds. This modification enhances the compound's ability to interact with biological targets while minimizing undesirable metabolic pathways, such as amide hydrolysis, which is common in similar structures .

Pharmacological Properties

Research indicates that compounds featuring the bicyclo[1.1.1]pentane structure exhibit significant potency as enzyme inhibitors, particularly against targets like indoleamine 2,3-dioxygenase (IDO1) and lipoprotein-associated phospholipase A2 (LpPLA2). For instance:

  • IDO1 Inhibition : Compounds derived from this bicyclic framework have demonstrated excellent potency in cellular assays (IC50 values as low as 3.1 nM), indicating their potential as immunomodulatory agents .
  • LpPLA2 Inhibition : The incorporation of the bicyclo[1.1.1]pentane moiety into LpPLA2 inhibitors has shown improved binding affinity and physicochemical properties, maintaining high potency while enhancing solubility and stability .

Case Study 1: IDO1 Inhibitors

In a study focusing on IDO1 inhibitors, modifications using bicyclo[1.1.1]pentane led to compounds with superior pharmacokinetic profiles compared to traditional phenyl analogs. The lead compound derived from this modification demonstrated low clearance rates (0.2 mL/min/kg) and a long half-life (66 hours), suggesting promising oral bioavailability and efficacy in vivo .

CompoundIC50 (nM)Clearance (mL/min/kg)Half-life (hours)
Original Phenyl Compound5.0104
Bicyclo[1.1.1]pentane Analog3.10.266

Case Study 2: LpPLA2 Inhibitors

Another investigation highlighted the successful incorporation of the bicyclo[1.1.1]pentane motif into known LpPLA2 inhibitors, resulting in compounds that retained high potency while displaying improved physicochemical properties such as solubility and metabolic stability.

Inhibitor TypePotency (IC50, nM)Physicochemical Improvements
Darapladib (Original)10Moderate Solubility
Bicyclo[1.1.1]pentane Analog8High Solubility

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